molecular formula C42H16Br8O14 B1139395 5(6)-Carboxyeosin CAS No. 107175-26-8

5(6)-Carboxyeosin

Cat. No. B1139395
CAS RN: 107175-26-8
M. Wt: 1383.8
InChI Key:
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Description

5(6)-Carboxyeosin is a fluorescent dye that has been widely used in various scientific research applications. It is a derivative of eosin, which is an organic compound that belongs to the xanthene family. The carboxyeosin dye has a carboxyl group that makes it highly soluble in water and allows it to be used in many biochemical and physiological studies.

Scientific Research Applications

  • A study by Adam et al. (2017) demonstrated the use of 5-carboxyeosin as a photosensitizer in a sustainable in vitro system for enzyme-based photohydrogen production. This system, which combined the photosensitizer with a hydrogenase enzyme, achieved high turnover numbers and frequencies, showcasing the potential of 5-carboxyeosin in light-driven biocatalytic processes (Adam et al., 2017).

  • Yang et al. (2015) developed fiber-optic-based micro-probes for intracellular single-cell pH measurement, utilizing BCECF (2',7'-bis(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), a pH-sensitive dye, for neutral pH monitoring. These probes demonstrated high resolution and response times within a biologically relevant pH range, highlighting the applicability of carboxyeosin derivatives in single-cell experiments (Yang et al., 2015).

  • Ralston et al. (1981) investigated the use of carboxyfluorescein, including 5(6)-carboxyfluorescein, as a probe for liposome-cell interactions. They emphasized the importance of dye purification and characterized its interaction with cells and vesicles, which is crucial for various applications in cellular biology (Ralston et al., 1981).

  • Esmann (1991) introduced 6-carboxy-eosin as a non-covalently bound fluorescent probe for monitoring conformational changes in detergent-solubilized Na,K-ATPase. This study highlighted the utility of carboxyeosin derivatives in studying protein conformational dynamics (Esmann, 1991).

  • Choi and Eisner (1999) explored the role of sarcolemmal Ca2+-ATPase in rat ventricular myocytes using carboxyeosin. Their research demonstrated the significant role of this ATPase in regulating intracellular calcium concentration, furthering our understanding of cellular ion dynamics (Choi & Eisner, 1999).

properties

IUPAC Name

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-10-4-8-13(12-6(20(28)29)2-1-3-7(12)21(30)31)9-5-11(23)17(27)15(25)19(9)32-18(8)14(24)16(10)26/h2*1-5,26H,(H,28,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFSXKPEQVWGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H16Br8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(6)-Carboxyeosin

CAS RN

132201-84-4
Record name 5(6)-Carboxyeosin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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